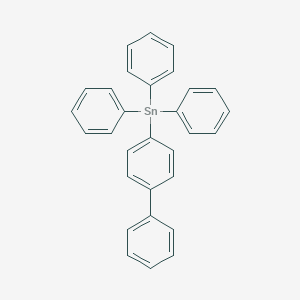
Triphenyl-(4-phenylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl-(4-phenylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one 4-phenylphenyl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: Triphenyl-(4-phenylphenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides in the presence of a palladium catalyst . The reaction typically proceeds under mild conditions, making it a convenient method for the preparation of various organotin compounds.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions: Triphenyl-(4-phenylphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like hydrochloric acid (HCl) are employed.
Major Products Formed:
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Triphenyl-(4-phenylphenyl)stannane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
作用機序
The mechanism of action of triphenyl-(4-phenylphenyl)stannane involves the formation of reactive intermediates through homolytic cleavage of the tin-carbon bonds. These intermediates can participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl groups attached to the tin atom .
類似化合物との比較
Triphenylstannane: Similar in structure but lacks the 4-phenylphenyl group.
Tributyltin hydride: Another organotin compound used in radical reactions but with different alkyl groups attached to the tin atom.
Triphenyl(2-propynyl)stannane: Contains a propynyl group instead of the 4-phenylphenyl group.
Uniqueness: Triphenyl-(4-phenylphenyl)stannane is unique due to the presence of the 4-phenylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
特性
CAS番号 |
41411-81-8 |
|---|---|
分子式 |
C30H24Sn |
分子量 |
503.2 g/mol |
IUPAC名 |
triphenyl-(4-phenylphenyl)stannane |
InChI |
InChI=1S/C12H9.3C6H5.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h1,3-10H;3*1-5H; |
InChIキー |
UBCFSMYKOIZDGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


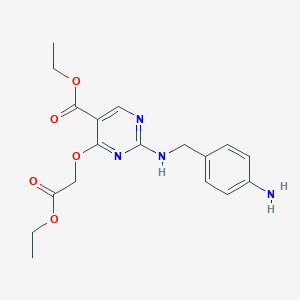
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
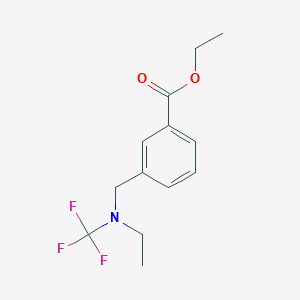
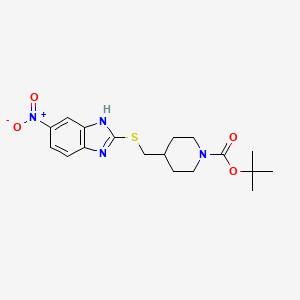
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
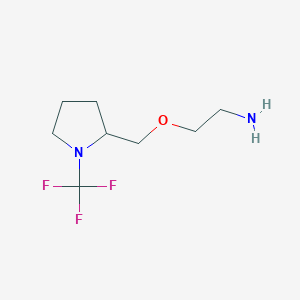
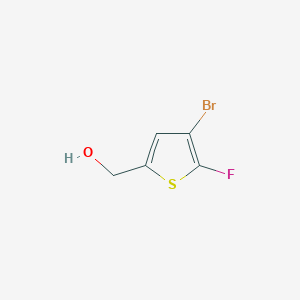
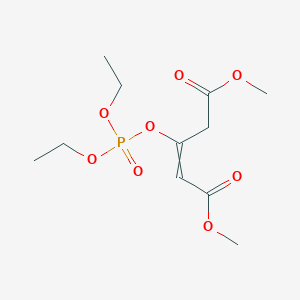
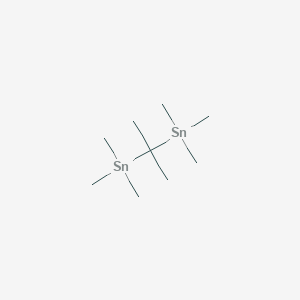
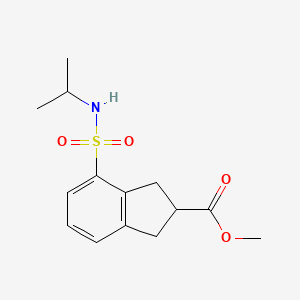
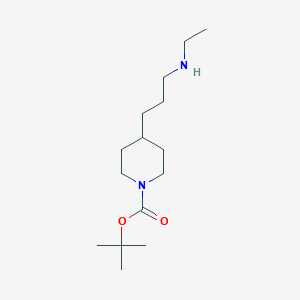
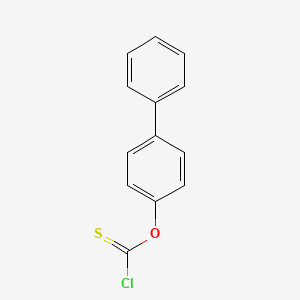
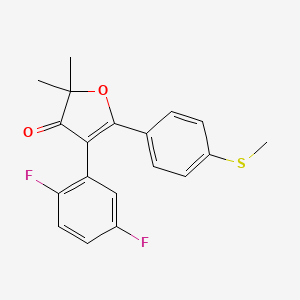
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)
